molecular formula C14H15FO4 B135773 (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one CAS No. 797054-19-4

(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one

Cat. No.: B135773
CAS No.: 797054-19-4
M. Wt: 266.26 g/mol
InChI Key: MYQKUOXZBKPFPP-QWHCGFSZSA-N
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Description

The compound (1’R,2S)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is a fluorinated chromanone derivative Chromanones are a class of organic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with a chromanone core, which can be derived from various precursors such as resorcinol and acetoacetic ester.

    Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorination reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Protection of Hydroxyl Groups: The dihydroxyethyl group is protected using acetone in the presence of an acid catalyst to form the isopropylidene acetal.

    Final Assembly: The protected dihydroxyethyl group is then attached to the chromanone core through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reduction of the carbonyl group can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, often with strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Alkoxides, amines, or Grignard reagents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Fluorinated Compounds: Its fluorinated nature makes it valuable in the study of fluorine chemistry and the development of fluorinated pharmaceuticals.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with chromanone derivatives.

    Antioxidant Activity: Chromanones are known for their antioxidant properties, which could be enhanced by the presence of the fluorine atom.

Medicine

    Drug Development: Potential use in the development of new drugs, particularly those targeting oxidative stress-related diseases.

    Pharmacokinetics: The fluorine atom can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.

Industry

    Material Science:

    Agrochemicals: Possible use in the development of new agrochemicals with improved efficacy and environmental profiles.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The isopropylidene-protected dihydroxyethyl group can be hydrolyzed under physiological conditions to release the active dihydroxyethyl moiety, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Fluorochroman-4-one: Lacks the dihydroxyethyl group, making it less versatile in biological applications.

    (1’R,2S)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]chroman-4-one: Lacks the fluorine atom, which may reduce its efficacy in certain applications.

    Chroman-4-one Derivatives: Various derivatives with different substituents at the 2- and 6-positions.

Uniqueness

The combination of the fluorine atom and the isopropylidene-protected dihydroxyethyl group makes this compound unique. The fluorine atom enhances its chemical stability and biological activity, while the protected dihydroxyethyl group allows for controlled release of the active moiety under specific conditions.

This detailed overview provides a comprehensive understanding of (1’R,2S)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO4/c1-14(2)17-7-13(19-14)12-6-10(16)9-5-8(15)3-4-11(9)18-12/h3-5,12-13H,6-7H2,1-2H3/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQKUOXZBKPFPP-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2CC(=O)C3=C(O2)C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439335
Record name (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797054-19-4
Record name (2S)-2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797054-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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